Huperzine A

Acetylcholinesterase Enzyme Inhibition Alzheimer's Disease

Standard AChE inhibitors (donepezil, rivastigmine) lack NMDA antagonism and brain selectivity, confounding AD research models. Huperzine A addresses this: - Potent AChE inhibition (IC50=0.54 nM, >1000-fold selectivity over BuChE) - Dual NMDA receptor antagonism (IC50=36.9 μM) for excitotoxicity protection - Prolonged brain half-life (~12 h) enabling chronic dosing in transgenic AD models High-purity reference standard for preclinical neuroprotection and OP countermeasure research.

Molecular Formula C15H18N2O
Molecular Weight 242.32 g/mol
CAS No. 103735-86-0
Cat. No. B025753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHuperzine A
CAS103735-86-0
Synonymshuperzine A
huperzine A, (5alpha,9beta,11Z)-(-)-isome
Molecular FormulaC15H18N2O
Molecular Weight242.32 g/mol
Structural Identifiers
SMILESCC=C1C2CC3=C(C1(CC(=C2)C)N)C=CC(=O)N3
InChIInChI=1S/C15H18N2O/c1-3-11-10-6-9(2)8-15(11,16)12-4-5-14(18)17-13(12)7-10/h3-6,10H,7-8,16H2,1-2H3,(H,17,18)/b11-3+
InChIKeyZRJBHWIHUMBLCN-QDEBKDIKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Huperzine A: Scientific Sourcing & Comparator Baseline


Huperzine A (HupA) is a Lycopodium alkaloid that functions as a potent, reversible, and highly selective inhibitor of acetylcholinesterase (AChE) [1]. Distinct from first-generation AChE inhibitors, HupA also exhibits non-cholinergic polypharmacology, including non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor [2]. This dual mechanism differentiates HupA from standard clinical AChE inhibitors like donepezil, rivastigmine, and galantamine. The compound demonstrates favorable blood-brain barrier penetration and a prolonged duration of action in vivo, which are critical parameters for CNS-targeted research applications [3].

Dual AChE inhibition and NMDA receptor antagonism profile
Blood-brain barrier penetration reported for CNS studies
Prolonged duration of action in vivo research models

Huperzine A: Non-Interchangeable with Standard AChEIs


In the acetylcholinesterase inhibitor (AChEI) class, simple substitution based on shared mechanism-of-action is a high-risk procurement strategy. While donepezil, rivastigmine, and galantamine are all approved AChEIs for Alzheimer's disease, they differ profoundly from Huperzine A in terms of enzyme kinetics (Ki/IC50), AChE/BuChE selectivity ratios, isoform specificity, and presence of secondary pharmacology (NMDA antagonism) [1]. For instance, tacrine exhibits potent BuChE inhibition leading to hepatotoxicity and peripheral cholinergic side effects not seen with HupA [2]. Rivastigmine is a pseudo-irreversible inhibitor with a short brain half-life, whereas HupA demonstrates prolonged, reversible CNS AChE inhibition [3]. Galantamine acts as a nicotinic allosteric modulator, a mechanism entirely distinct from HupA's NMDA antagonism [4]. Sourcing the wrong analog in a research context invalidates cross-study comparability, alters observed phenotypic outcomes, and confounds pharmacokinetic/pharmacodynamic (PK/PD) modeling. The following quantitative evidence underscores the specific, non-fungible attributes of HupA that must govern scientific selection.

AChEI enzyme kinetics and selectivity profiles may differ substantially; donepezil, rivastigmine, and galantamine are not direct substitutes.
Tacrine is associated with BuChE inhibition and hepatotoxicity risk, unlike Huperzine A’s reported brain AChE preference.
Rivastigmine’s short brain half-life and pseudo-irreversible binding may not reproduce HupA’s prolonged CNS target engagement.

Huperzine A: Quantitative Differentiation & Comparator Evidence


AChE Inhibitory Potency vs. Donepezil & Galantamine

Huperzine A demonstrates exceptionally high affinity for acetylcholinesterase (AChE), with reported IC50 values in the sub-nanomolar to low nanomolar range (e.g., 0.54 nM in a standard Ellman assay) [1]. This potency surpasses that of donepezil, which exhibits an IC50 of approximately 6.7 nM, and galantamine, with an IC50 of roughly 1.9 μM [2]. The lower IC50 of HupA translates to a significantly higher molar potency, allowing for effective AChE inhibition at substantially lower drug concentrations, a critical factor for CNS selectivity and minimization of peripheral side effects.

AChE IC₅₀
Cross-study comparable
0.54 nM
Donepezil ~6.7 nM; Galantamine ~1.9 µM
Reported higher molar potency may support lower-concentration study design.
In vitro Ellman assay; enzyme origin may differ between studies.
Acetylcholinesterase Enzyme Inhibition Alzheimer's Disease

AChE/BuChE Selectivity Profile vs. Tacrine

In a direct comparative study using rat tissues, oral Huperzine A exhibited a pronounced selectivity for inhibiting brain acetylcholinesterase (AChE) over serum butyrylcholinesterase (BuChE). In contrast, tacrine showed greater potency against serum BuChE than brain AChE [1]. Specifically, HupA achieved substantial brain AChE inhibition without significantly affecting serum BuChE activity, whereas tacrine inhibited serum BuChE more effectively, a property strongly correlated with its dose-limiting hepatotoxicity and severe peripheral cholinergic adverse effects in clinical use [1]. This differential selectivity profile is a key driver for HupA's improved safety margin.

AChE vs BuChE Selectivity
Direct head-to-head
Huperzine A
Higher brain AChE inhibition; minimal serum BuChE effect
Tacrine
More potent serum BuChE inhibition; hepatotoxicity risk
Selectivity profile may reduce peripheral cholinergic endpoints in CNS models.
Rat in vivo assay; brain homogenate vs serum.
Acetylcholinesterase Butyrylcholinesterase Selectivity Safety Pharmacology

Duration of Brain AChE Inhibition vs. Donepezil & Tacrine

Following a single oral dose in rats, Huperzine A produced a relatively steady state of acetylcholinesterase (AChE) inhibition in the brain that was significantly longer in duration compared to both donepezil (E2020) and tacrine [1]. This prolonged pharmacodynamic effect is a critical differentiator, as it suggests less frequent dosing may be required to maintain therapeutic levels of AChE inhibition in the CNS. The sustained action is attributed to HupA's favorable pharmacokinetic profile, including slower dissociation from the AChE active site and a longer terminal elimination half-life.

Duration of Brain AChE Inhibition
Direct head-to-head
Huperzine A
Longer steady-state inhibition
Donepezil & Tacrine
Shorter duration
Prolonged target engagement supports chronic dosing research schedules.
Single oral dose in rats; qualitative observation.
Pharmacodynamics Duration of Action In Vivo Efficacy CNS Penetration

NMDA Receptor Antagonism vs. Donepezil & Galantamine

Huperzine A possesses a secondary pharmacological mechanism beyond AChE inhibition: it functions as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor [1]. In a study comparing six cholinesterase inhibitors, HupA inhibited [3H]MK-801 binding to synaptic membranes from rat cerebral cortex with an IC50 of 36.9 ± 12.1 μM, demonstrating similar potency to tacrine (IC50 = 33.2 ± 3.7 μM) and superior potency to donepezil (IC50 = 135.0 ± 15.1 μM) and galantamine (IC50 = 3344 ± 295 μM) [1]. This NMDA antagonist activity is clinically relevant, as it provides a dual mechanism targeting both cholinergic hypofunction and glutamate-mediated excitotoxicity, two core pathologies in Alzheimer's disease.

NMDA Antagonism
Direct head-to-head
Huperzine A: IC₅₀ 36.9 µM
Donepezil 135 µM; Galantamine 3344 µM
Dual AChE/NMDA mechanism supports neuroprotection research models.
[³H]MK-801 binding in rat cortex.
NMDA Receptor Neuroprotection Polypharmacology Alzheimer's Disease

Human Pharmacokinetics: Extended Terminal Half-Life

The human pharmacokinetic profile of Huperzine A is characterized by rapid absorption and a prolonged terminal elimination half-life, which distinguishes it from shorter-acting AChE inhibitors like rivastigmine (t1/2 ~1.5 hours). Following a single oral dose of 0.4 mg in healthy volunteers, HupA reaches peak plasma concentration (Cmax of 2.59 ± 0.37 ng/mL) at a Tmax of approximately 58 minutes [1]. A subsequent randomized crossover study confirmed a mean terminal half-life (t1/2) of approximately 12.1 hours for the reference formulation [2]. This extended half-life supports once-daily dosing in clinical and preclinical settings.

Human Terminal Half-Life
Cross-study comparable
~12.1 h
Rivastigmine ~1.5 h
Reported extended half-life may inform once-daily preclinical dosing schedules.
Healthy volunteers; 0.4 mg oral tablet.
Pharmacokinetics Bioavailability Half-Life Human Study

Isoform Selectivity: G4 vs. G1 AChE in Hippocampus

Acetylcholinesterase exists as multiple molecular isoforms (e.g., G1, G4) with distinct regional and subcellular distributions in the brain. In the hippocampus, a region critical for memory, Huperzine A and physostigmine were the most potent inhibitors of the G4 isoform, whereas donepezil and tacrine preferentially inhibited the G1 isoform [1]. The G4 isoform is the predominant functional AChE species at cholinergic synapses, and its selective inhibition is thought to be more directly coupled to cognitive enhancement. This isoform-level differentiation provides a molecular basis for HupA's distinct pharmacological fingerprint.

Hippocampal AChE Isoform
Direct head-to-head
Huperzine A
More potent at G4 isoform
Donepezil / Tacrine
Prefer G1 isoform
G4 selectivity aligns with hippocampal synaptic research context.
Rat hippocampus in vitro; isoform-specific IC₅₀ reported.
Acetylcholinesterase Isoforms G4 AChE G1 AChE Brain Region Selectivity

Huperzine A: Validated Application Scenarios


Alzheimer's Disease Models: Dual AChE/NMDA Modulation

Huperzine A is uniquely suited for preclinical Alzheimer's disease (AD) studies that aim to simultaneously address cholinergic deficits and glutamate-mediated excitotoxicity. Evidence demonstrates that HupA is a potent AChE inhibitor (IC50 = 0.54 nM) and a moderate NMDA receptor antagonist (IC50 = 36.9 μM) [1]. This dual mechanism, combined with a prolonged brain half-life [2], makes HupA an ideal tool compound for chronic dosing studies in transgenic AD mouse models (e.g., APP/PS1, 3xTg-AD) where both pathologies are present. Its selective inhibition of the synaptic G4 AChE isoform in the hippocampus further aligns with the goal of enhancing cognitive function [3].

Neuroprotection: Polypharmacology & BBB Penetration

Researchers investigating neuroprotective strategies against oxidative stress, mitochondrial dysfunction, or beta-amyloid toxicity should consider Huperzine A based on its well-documented non-cholinergic activities. HupA has been shown to antagonize NMDA receptors, protect neurons against Aβ-induced oxidative injury by enhancing antioxidant enzymes (GSH-Px, SOD, CAT), and ameliorate mitochondrial malfunction [4]. These multimodal neuroprotective effects, combined with its ability to readily cross the blood-brain barrier [5], position HupA as a superior candidate compared to single-mechanism AChE inhibitors (e.g., donepezil) for studies exploring disease-modifying therapies for AD and other neurodegenerative conditions.

Organophosphate Antidote Research & CNS Protection

In countermeasure research against organophosphorus (OP) nerve agent poisoning (e.g., soman, sarin), Huperzine A offers a distinct advantage due to its central and peripheral AChE inhibition. Unlike pyridostigmine, which acts only peripherally, HupA reversibly inhibits both central and peripheral AChE, providing broader protection against OP-induced cholinergic crisis [6]. In preclinical studies, pretreatment with 0.3 mg/kg (±)-huperzine A in guinea pigs challenged with 1.5 × LD50 soman conferred 100% survival when combined with atropine post-treatment [7]. This established efficacy profile, coupled with its favorable safety margin due to high AChE selectivity [8], makes HupA a critical reference standard for developing next-generation OP antidotes.

PK/PD Modeling for Long-Acting CNS AChE Inhibitors

Huperzine A serves as an excellent reference compound for building and validating PK/PD models of CNS-active AChE inhibitors. Its human pharmacokinetic parameters are well-characterized, with a terminal half-life of approximately 12.1 hours, a Cmax of 1.55 ng/mL, and an AUC0-72h of 17.55 ng·h/mL following a single oral dose [9]. This long half-life, contrasted with the short half-life of rivastigmine (~1.5 hours), allows researchers to study the relationship between drug exposure and duration of AChE inhibition in the brain [10]. Such data are invaluable for predicting clinical dosing regimens and for designing novel controlled-release formulations [11].

Application
Selection Property
Validation Focus
Alzheimer’s disease model research
Dual AChE/NMDA mechanism
Hippocampal G4 isoform selectivity and chronic dosing compatibility
Neuroprotection mechanism studies
Polypharmacology with reported antioxidant enzyme enhancement
Blood-brain barrier penetration and NMDA antagonism context
Organophosphate antidote research
Central and peripheral AChE inhibition
Preclinical survival outcome in nerve agent challenge models
CNS AChE inhibitor PK/PD modeling
Well-characterized human pharmacokinetic parameters
Exposure-response relationship for brain AChE inhibition

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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